Cas no 1864016-60-3 (3-(Phenylsulfanyl)azetidine hydrochloride)

3-(Phenylsulfanyl)azetidine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-(phenylsulfanyl)azetidine hydrochloride
- 3-phenylsulfanylazetidine;hydrochloride
- MFCD26792956
- EN300-241322
- 1864016-60-3
- 3-(phenylsulfanyl)azetidinehydrochloride
- 3-(phenylsulfanyl)azetidine HCl
- F2167-0214
- AKOS026746690
- F89288
- 3-(Phenylsulfanyl)azetidine hydrochloride
-
- MDL: MFCD26792956
- インチ: 1S/C9H11NS.ClH/c1-2-4-8(5-3-1)11-9-6-10-7-9;/h1-5,9-10H,6-7H2;1H
- InChIKey: CJBOHMYMZQGSJM-UHFFFAOYSA-N
- SMILES: Cl.S(C1C=CC=CC=1)C1CNC1
計算された属性
- 精确分子量: 201.0378983g/mol
- 同位素质量: 201.0378983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 117
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3
3-(Phenylsulfanyl)azetidine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-241322-0.1g |
3-(phenylsulfanyl)azetidine hydrochloride |
1864016-60-3 | 95% | 0.1g |
$615.0 | 2024-06-19 | |
Enamine | EN300-241322-10.0g |
3-(phenylsulfanyl)azetidine hydrochloride |
1864016-60-3 | 95% | 10.0g |
$3007.0 | 2024-06-19 | |
Life Chemicals | F2167-0214-5g |
3-(phenylsulfanyl)azetidine hydrochloride |
1864016-60-3 | 95%+ | 5g |
$1305.0 | 2023-09-06 | |
TRC | P220256-1g |
3-(phenylsulfanyl)azetidine hydrochloride |
1864016-60-3 | 1g |
$ 615.00 | 2022-06-03 | ||
Enamine | EN300-241322-1.0g |
3-(phenylsulfanyl)azetidine hydrochloride |
1864016-60-3 | 95% | 1.0g |
$699.0 | 2024-06-19 | |
Enamine | EN300-241322-2.5g |
3-(phenylsulfanyl)azetidine hydrochloride |
1864016-60-3 | 95% | 2.5g |
$1370.0 | 2024-06-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2089-1-1G |
3-(phenylsulfanyl)azetidine hydrochloride |
1864016-60-3 | 97% | 1g |
¥ 2,343.00 | 2023-04-14 | |
Enamine | EN300-241322-10g |
3-(phenylsulfanyl)azetidine hydrochloride |
1864016-60-3 | 10g |
$3007.0 | 2023-09-15 | ||
1PlusChem | 1P01ATIC-250mg |
3-(PHENYLSULFANYL)AZETIDINE HYDROCHLORIDE |
1864016-60-3 | 97% | 250mg |
$154.00 | 2024-06-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2089-1-10g |
3-(phenylsulfanyl)azetidine hydrochloride |
1864016-60-3 | 95% | 10g |
¥10539.0 | 2024-04-23 |
3-(Phenylsulfanyl)azetidine hydrochloride 関連文献
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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8. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
3-(Phenylsulfanyl)azetidine hydrochlorideに関する追加情報
Introduction to 3-(Phenylsulfanyl)azetidine hydrochloride (CAS No. 1864016-60-3)
3-(Phenylsulfanyl)azetidine hydrochloride, identified by its Chemical Abstracts Service (CAS) number 1864016-60-3, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This zwitterionic derivative of azetidine features a phenylsulfanyl substituent, which imparts unique electronic and steric properties, making it a valuable intermediate in the development of novel therapeutic agents. The hydrochloride salt form enhances its solubility in aqueous systems, facilitating its application in both in vitro and in vivo studies.
The molecular structure of 3-(Phenylsulfanyl)azetidine hydrochloride consists of a five-membered azetidine ring substituted with a phenylsulfanyl group at the 3-position, with the hydrochloride counterion stabilizing the molecule. This architecture is particularly intriguing due to the interplay between the aromatic ring and the heterocyclic core, which can influence reactivity, binding affinity, and metabolic stability. Such structural features are often exploited in medicinal chemistry to modulate biological activity.
In recent years, 3-(Phenylsulfanyl)azetidine hydrochloride has garnered attention in academic and industrial research for its potential as a building block in drug discovery. The phenylsulfanyl moiety is known to exhibit diverse pharmacophoric properties, including π-stacking interactions and hydrogen bonding capabilities, which are critical for receptor binding. Furthermore, the azetidine ring itself is a versatile scaffold that has been incorporated into various pharmacologically active compounds, such as protease inhibitors and kinase inhibitors.
One of the most compelling aspects of 3-(Phenylsulfanyl)azetidine hydrochloride is its utility in constructing more complex molecules through functional group transformations. The presence of both an amine and a sulfide group provides multiple sites for chemical modification, enabling synthetic chemists to tailor the compound for specific biological targets. For instance, the sulfhydryl group can be oxidized to form disulfides or subjected to nucleophilic substitution reactions, while the amine can be acylated or alkylated to introduce additional pharmacological functionalities.
Recent studies have highlighted the role of 3-(Phenylsulfanyl)azetidine hydrochloride in developing small-molecule inhibitors targeting inflammatory pathways. The compound has been shown to interact with enzymes involved in pro-inflammatory cytokine production, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary in vitro assays indicate that derivatives of this scaffold may exhibit inhibitory effects on certain kinases implicated in cancer progression. These findings underscore the importance of 3-(Phenylsulfanyl)azetidine hydrochloride as a lead compound or intermediate in medicinal chemistry campaigns.
The synthesis of 3-(Phenylsulfanyl)azetidine hydrochloride typically involves multi-step organic reactions starting from readily available precursors. A common synthetic route includes the formation of an azetidine ring through intramolecular cyclization followed by sulfonylation with phenylsulfonyl chloride. The final step involves salt formation with hydrochloric acid to yield the desired product. Advances in catalytic methods have further refined these procedures, improving yield and reducing byproduct formation.
The physicochemical properties of 3-(Phenylsulfanyl)azetidine hydrochloride, such as solubility, melting point, and stability under various conditions, are critical factors influencing its pharmaceutical applicability. The compound exhibits moderate solubility in polar organic solvents and water, making it suitable for formulation into both oral and parenteral dosage forms. Its stability under storage conditions is also a key consideration for industrial-scale production and clinical use.
In conclusion, 3-(Phenylsulfanyl)azetidine hydrochloride (CAS No. 1864016-60-3) represents a promising candidate for further exploration in drug development. Its unique structural features, synthetic accessibility, and potential biological activities position it as a valuable asset for medicinal chemists seeking to design novel therapeutics. As research continues to uncover new applications for this compound, its significance in pharmaceutical chemistry is likely to grow.
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